molecular formula C6H6BrNO B182180 2-Bromo-5-methylpyridine 1-oxide CAS No. 19230-58-1

2-Bromo-5-methylpyridine 1-oxide

Cat. No. B182180
CAS RN: 19230-58-1
M. Wt: 188.02 g/mol
InChI Key: PJPYKXAQHIYIFY-UHFFFAOYSA-N
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Description

2-Bromo-5-methylpyridine 1-oxide is a chemical compound with the CAS Number: 19230-58-1 . It has a molecular weight of 188.02 . The IUPAC name for this compound is 2-bromo-5-methyl-1-oxidopyridin-1-ium .


Synthesis Analysis

The synthesis of 2-Bromo-5-methylpyridine 1-oxide involves the use of 2-bromo-5-methylpyridine and m-CPBA . The reaction mixture is stirred at room temperature for 20 hours, after which the pH is adjusted to about 9 with a saturated solution of K . The organic layers are then separated and concentrated to give a residue, which is purified by flash silica chromatography eluted with petroleum ether/ethyl acetate (1 : 1) to give 2-bromo-5-methylpyridine 1-oxide .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methylpyridine 1-oxide can be represented by the InChI code: 1S/C6H6BrNO/c1-5-2-3-6 (7)8 (9)4-5/h2-4H,1H3 . The InChI key for this compound is PJPYKXAQHIYIFY-UHFFFAOYSA-N .


Chemical Reactions Analysis

In one reaction, a solution of 2-bromo-5-methylpyridine 1-oxide in dry THF was added to a solution of z’-PrMgCl.LiCl in THF . The reaction mixture was stirred at -40 C. Dry ZnCl2 was added and the reaction was warmed to room temperature and stirred for 1 hour . 2-Bromo-3-fluoro-6-methylpyridine and Pd (PPh3)4 were added and the reaction mixture was refluxed for 20 hours .


Physical And Chemical Properties Analysis

2-Bromo-5-methylpyridine 1-oxide is a solid substance . It has a molecular weight of 188.02 g/mol . The compound has a topological polar surface area of 25.5 Ų . It has a complexity of 99.1 as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

Synthesis of Bipyridine and Terpyridine Derivatives

2-Bromo-5-methylpyridine is used as a starting reagent for the synthesis of compounds like 5,5′-dimethyl-2,2′-bipyridine and 5-methyl-2,2′:6′,2″-terpyridine . These derivatives have various applications in coordination chemistry and materials science due to their ability to act as ligands for transition metals .

Palladium-Catalyzed Suzuki Cross-Coupling Reactions

The compound is utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives are studied for their electronic properties, such as the HOMO-LUMO energy gap, which is indicative of their reactivity and kinetic stability .

Bioevaluation Studies

In bioevaluation studies, derivatives of 2-Bromo-5-methylpyridine are examined for their effects on biological processes like tubulin polymerization at the cellular level .

Optical and Magnetic Properties Research

The compound is used in reactions to study the structure, optical, and magnetic properties of various complexes. For example, reactions with copper nitrate produce complexes that are analyzed for their yield and crystalline structure .

Safety and Hazards

The safety information for 2-Bromo-5-methylpyridine 1-oxide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It may also be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-5-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPYKXAQHIYIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1)Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524975
Record name 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19230-58-1
Record name 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a round-bottom flask, was placed a solution of 2-bromo-5-methylpyridine (10.0 g, 58.1 mmol, 1.00 equiv) in dichloromethane (250 mL). mCPBA (15.0 g, 86.9 mmol, 1.50 equiv) was added in several batches at room temperature. The resulting solution was stirred overnight at 30° C., then diluted with 50 mL of 2N sodium hydroxide (aq.). The pH value of the solution was adjusted to 10 with 2N sodium hydroxide (aq.). The aqueous phase was extracted with 3×100 mL of dichloromethane and the combined organic layers were dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield 11.0 g (91%) of 2-bromo-5-methylpyridin-1-ium-1-olate as a yellow solid.
Quantity
10 g
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15 g
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reactant
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250 mL
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50 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-5-methylpyridine (4 g, 2.3 mmol) in dichloromethane (500 mL) was added m-CPBA (52 g, 304 mmol) at 0° C. The reaction mixture was stirred at room temperature for 20 hours and the then the pH was adjusted to about 9 with a saturated solution of K2CO3. The organic layers were separated and concentrated to give a residue which was purified by flash silica chromatography eluted with petroleum ether/ethyl acetate (1:1) to give 2-bromo-5-methylpyridine 1-oxide (33 g; 75%). 1H NMR (CDCL3): δ ppm 8.25 (s, 1H), 8.75 (d, 1H, J=8.4 Hz), 6.95-6.94 (m, 1H), 2.30 (s, 3H).
Quantity
4 g
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reactant
Reaction Step One
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52 g
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reactant
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500 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 2-bromo-5-methylpyridine (2.0 g, 11.6 mmol) and 3-chloroperbenzoic acid (3.0 g, 14.8 mmol) in chloroform (7 mL) was stirred at 50° C. for 3 hours, cooled down to room temperature and filtered. The filtrate was concentrated under reduced pressure to give a residue that was purified by flash chromatography (Si—PPC, MeOH:EtOAc, gradient 0:100 to 10:90) to give 2-Bromo-5-methylpyridine 1-oxide as a white solid (2.0 g, 91%). 1H NMR (400 MHz, CHCl3-d): δ 8.24 (s, 1 H); 7.52 (d, J=8.3 Hz, 1 H); 6.93 (d, J=8.33 Hz, 1 H); 2.29 (s, 3 H).
Quantity
2 g
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reactant
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3 g
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reactant
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7 mL
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solvent
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